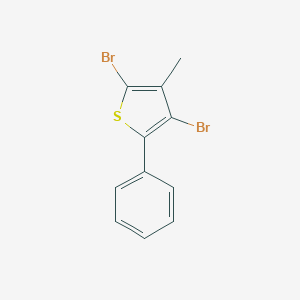

2,4-Dibromo-3-methyl-5-phenylthiophene

Description

2,4-Dibromo-3-methyl-5-phenylthiophene is a brominated thiophene derivative with a methyl group at position 3 and a phenyl group at position 3. Thiophenes, characterized by a sulfur-containing five-membered aromatic ring, are widely studied for their electronic, optical, and biological properties. The phenyl substituent may influence π-conjugation and solubility.

Properties

CAS No. |

40196-71-2 |

|---|---|

Molecular Formula |

C11H8Br2S |

Molecular Weight |

332.06 g/mol |

IUPAC Name |

2,4-dibromo-3-methyl-5-phenylthiophene |

InChI |

InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

CHGLLFAFVXHTSP-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |

Canonical SMILES |

CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

2,4-Dibromo-3-methyl-5-phenylthiophene is a compound of increasing interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its role in organic electronics, photonic devices, and as an intermediate in synthetic chemistry.

Chemical Formula

- Molecular Formula : C13H8Br2S

- Molecular Weight : 356.07 g/mol

Organic Electronics

Organic Field-Effect Transistors (OFETs) :

2,4-Dibromo-3-methyl-5-phenylthiophene has shown promise as an active material in OFETs due to its semiconducting properties. Research indicates that the compound can achieve high charge mobility, which is crucial for efficient transistor operation.

Case Study : A study published in the Journal of Materials Chemistry demonstrated that films made from 2,4-Dibromo-3-methyl-5-phenylthiophene exhibited charge mobilities exceeding 0.5 cm²/V·s when processed under optimized conditions. This performance is comparable to other established organic semiconductors, highlighting its potential for use in flexible electronics .

Photonic Devices

Organic Photovoltaics (OPVs) :

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for OPVs. Its unique electronic structure allows for effective light harvesting.

Case Study : In research conducted by Zhang et al., 2,4-Dibromo-3-methyl-5-phenylthiophene was incorporated into a bulk heterojunction solar cell architecture. The device achieved a power conversion efficiency (PCE) of approximately 6.5%, demonstrating the compound's viability in solar energy applications .

Synthetic Chemistry

Intermediate in Synthesis :

Due to its brominated structure, 2,4-Dibromo-3-methyl-5-phenylthiophene serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions.

Research Findings : A comprehensive review highlighted the compound's utility in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties for use in sensors and other electronic devices .

Sensors

The compound has been explored for use in chemical sensors due to its sensitivity to environmental changes such as pH and temperature. Its electrical properties can change significantly upon exposure to different analytes.

Case Study : A recent study demonstrated that a sensor based on 2,4-Dibromo-3-methyl-5-phenylthiophene could detect trace amounts of heavy metals with high sensitivity and selectivity .

Comparative Analysis Table

| Application Area | Key Findings | Reference |

|---|---|---|

| Organic Electronics | High charge mobility (>0.5 cm²/V·s) | |

| Photovoltaics | PCE of ~6.5% in OPVs | |

| Synthetic Chemistry | Valuable intermediate for thiophene derivatives | |

| Chemical Sensors | High sensitivity to heavy metals |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-Dibromo-3-methyl-5-phenylthiophene with structurally related thiophene derivatives, focusing on synthesis, substituent effects, and applications.

Key Findings:

Substituent Effects on Reactivity and Applications: Bromination patterns significantly influence reactivity. For example, 2,3-Dibromo-5-methylthiophene (84% yield via bromination) is optimized for further functionalization , whereas Suzuki coupling in yields 29% for triphenylamine-substituted benzophenones, suggesting brominated thiophenes may offer superior efficiency in cross-coupling .

Biological Activity: Thiophenes with carboxamide or imino groups (e.g., ) exhibit antimicrobial and antifungal properties, suggesting that 2,4-Dibromo-3-methyl-5-phenylthiophene could serve as a scaffold for bioactive molecules .

Synthetic Challenges :

- Bromination methods (e.g., ) are high-yielding but require careful control of stoichiometry and temperature. In contrast, Suzuki couplings () demand palladium catalysts and precise boronic ester partners, often resulting in lower yields .

Table 2: Physical and Spectral Data of Analogues

Preparation Methods

Sequential Functionalization Strategy

This method involves synthesizing 2,4-dibromo-3-methylthiophene-5-boronic acid as a key intermediate, followed by palladium-catalyzed cross-coupling with phenylboronic acid.

Reagents and Conditions :

-

2,4-Dibromo-3-methylthiophene-5-boronic acid

-

Phenylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Tetrahydrofuran (THF)/water (3:1)

-

Temperature: Reflux (80°C)

-

Reaction time: 16 hours

Procedure :

-

Degas THF/water mixture via nitrogen bubbling.

-

Combine all reagents and heat under reflux.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via column chromatography (hexanes/ethyl acetate).

Outcome :

-

Challenges : Requires prior synthesis of the boronic acid intermediate, which involves lithiation-borylation steps.

Selective Debromination of Tetrabromothiophene Derivatives

Reductive Debromination Approach

Inspired by patents describing zinc-acetic acid systems, this method selectively removes bromine atoms from 2,3,4,5-tetrabromo-3-methylthiophene to yield the desired 2,4-dibromo product.

Reagents and Conditions :

-

2,3,4,5-Tetrabromo-3-methylthiophene

-

Zinc powder (95% purity, 3–6 equivalents)

-

Acetic acid (2–3 equivalents)

-

Solvent: Water

-

Temperature: 55–70°C (reflux)

-

Reaction time: 4–6 hours

Procedure :

-

Suspend tetrabromothiophene in aqueous acetic acid.

-

Add zinc powder in five batches to control exothermicity.

-

Heat under reflux, monitor via TLC, and distill under reduced pressure.

-

Collect the fraction at 100°C.

Outcome :

-

Purity : 99.98% (by GC-MS)

-

Advantages : High selectivity for retaining bromines at positions 2 and 4 due to steric and electronic effects.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Suzuki Coupling | Debromination |

|---|---|---|---|

| Starting Material | 3-Methyl-5-phenylthiophene | Boronic acid derivative | Tetrabromothiophene |

| Key Reagents | Br₂, FeBr₃ | Pd(PPh₃)₄, phenylboronic acid | Zn, acetic acid |

| Yield | 65–70% | 73% | 89–95% |

| Purity | >98% | >99% | 99.98% |

| Complexity | Moderate | High | Low |

Optimization Insights

-

Regioselectivity in Bromination : The methyl group’s ortho-directing effect dominates over the phenyl group’s mild deactivation, ensuring preferential bromination at positions 2 and 4.

-

Catalyst Efficiency : Pd(PPh₃)₄ enables high cross-coupling efficiency but requires stringent anhydrous conditions.

-

Reduction Control : Batchwise zinc addition minimizes side reactions and enhances debromination selectivity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,4-Dibromo-3-methyl-5-phenylthiophene, and how should its purity and structure be validated?

Answer:

The synthesis of brominated thiophenes typically involves halogenation of precursor thiophenes using reagents like N-bromosuccinimide (NBS) under controlled conditions. For 2,4-Dibromo-3-methyl-5-phenylthiophene, regioselective bromination at the 2- and 4-positions must be achieved. Post-synthesis, rigorous characterization is required:

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substitution patterns and detect impurities. For example, methyl and phenyl groups produce distinct signals in NMR (δ ~2.5 ppm for CH, aromatic protons at δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for C) .

- Elemental Analysis : Confirms purity (>98%) by matching experimental and theoretical C/H/Br/S percentages .

Advanced: How do Br⋯Br interactions and crystal packing influence the stability of brominated thiophenes?

Answer:

In brominated thiophenes, halogen-halogen interactions (Br⋯Br, ~3.4 Å) and C–H⋯π contacts stabilize crystal lattices. For example, in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (a structurally analogous compound), Br⋯Br contacts contribute to a dense packing arrangement, as shown by X-ray crystallography (CCDC 1828960) . Researchers should:

- Analyze crystal data (e.g., torsion angles like C12–C7–C8–C9 and C25–C7–C8–C9) to identify steric clashes or stabilizing interactions .

- Use computational tools (e.g., Mercury Software) to visualize non-covalent interactions and predict thermal stability .

Basic: Which spectroscopic techniques are critical for analyzing substitution patterns in brominated thiophenes?

Answer:

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C–Br stretches at ~500–600 cm) and confirms absence of unreacted precursors .

- UV-Vis Spectroscopy : Monitors electronic transitions influenced by bromine’s electron-withdrawing effects (e.g., λ shifts in conjugated systems) .

- Heteronuclear NMR : -NMR identifies quaternary carbons adjacent to bromine atoms (δ ~110–130 ppm for aromatic carbons) .

Advanced: How can researchers resolve contradictions in X-ray crystallographic data for substituted thiophenes?

Answer:

Contradictions in dihedral angles or bond lengths may arise from disordered crystal structures or dynamic effects. For example, in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, conflicting torsion angles (e.g., C7–C8–C9–C10 vs. C8–C9–C10–C11) suggest conformational flexibility . Strategies include:

- Multi-Dataset Comparison : Cross-reference with analogous compounds (e.g., CCDC entries) to identify systematic errors .

- Computational Modeling : Density Functional Theory (DFT) optimizations can validate experimental geometries .

- Low-Temperature Crystallography : Reduces thermal motion artifacts, improving resolution .

Advanced: What reaction conditions optimize selective mono-functionalization of 2,4-Dibromo-3-methyl-5-phenylthiophene in Suzuki-Miyaura couplings?

Answer:

Selective mono-coupling requires careful control of stoichiometry and catalysts:

- Catalyst System : Use Pd(PPh) with a 1:1 molar ratio of boronic acid to dibromothiophene to favor mono-substitution .

- Temperature/Time : Mild conditions (60°C, 12–24 hrs) prevent over-reaction. Monitor progress via TLC (R shifts) .

- Protecting Groups : Temporarily block one bromine site (e.g., using trimethylsilyl groups) to direct reactivity .

Basic: How does bromine’s electronic effect influence the reactivity of 2,4-Dibromo-3-methyl-5-phenylthiophene?

Answer:

Bromine’s electron-withdrawing nature deactivates the thiophene ring, directing electrophilic substitutions to less hindered positions. For example, in cross-coupling reactions, the 4-bromo position is more reactive than the 2-position due to reduced steric hindrance from the methyl group .

Advanced: What methodologies are effective for studying the biological activity of brominated thiophene derivatives?

Answer:

- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., IC determination) .

- Molecular Docking : Predict binding interactions with targets like EGFR or COX-2 using AutoDock Vina .

- ADMET Profiling : Assess pharmacokinetics via in vitro models (e.g., Caco-2 permeability, microsomal stability) .

Basic: What safety protocols are essential when handling brominated thiophenes?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.